molecular formula C12H26O6S B611347 Thiol-PEG6-Alcohol CAS No. 194425-46-2

Thiol-PEG6-Alcohol

Cat. No. B611347
M. Wt: 298.39
InChI Key: RBHVCADZZSNWRE-UHFFFAOYSA-N
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Description

Thiol-PEG6-Alcohol, also known as HS-PEG6-OH, is a PEG-based PROTAC linker . It contains a thiol group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

Thiol-PEG6-Alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Thiol-PEG6-Alcohol is 298.4 g/mol. Its molecular formula is C12H26O6S .


Chemical Reactions Analysis

The thiol group in Thiol-PEG6-Alcohol can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold, silver, etc .


Physical And Chemical Properties Analysis

Thiol-PEG6-Alcohol is a liquid that appears colorless to light yellow . It has a boiling point of 403.6±45.0 C at 760 mmHg .

Scientific Research Applications

  • Sensor Development for Alcohol Selectivity : Thiol-PEG layers have been utilized in the development of surface plasmon resonance (SPR)-based sensors. These sensors, with a PEG thiol layer, show high selectivity for small molecules in aqueous solutions, particularly alcohols. They have been used for direct measurement of ethanol concentrations in various liquors, demonstrating a unique combination of separation and detection capabilities (Mitsushio et al., 2016).

  • Biomedical Applications in Hydrogel Formation : PEG-Thiol based hydrogels are prominent in biomedical fields, particularly in drug delivery and regenerative medicine. Their properties and architecture can be manipulated for specific applications, providing valuable insights into polymerization mechanisms relevant to biomedical uses (Yom-Tov et al., 2016).

  • Surfactant-Type Catalysts in Chemical Reactions : PEG-functionalized nitrogen ligands, including those with thiol groups, have been developed for aerobic oxidative cross-coupling reactions. These catalysts enable high efficiencies and selectivities in various chemical reactions, highlighting the versatility of PEG-thiol compounds in synthetic chemistry (Ren et al., 2019).

  • Surface Coating and Nanoparticle Stabilization : Thiol-modified PEG has been used for replacing standard capping agents on gold nanoparticles. This allows for highly controlled silica coating and the preparation of SERS-encoded particles, indicating a significant role in nanotechnology applications (Fernández-López et al., 2009).

  • Photoclickable Hydrogels for Tissue Engineering : Thiol-ene photoclick chemistry using PEG hydrogels has been explored for tissue engineering. This approach provides a versatile biomaterial platform for cell encapsulation and regenerative medicine, showcasing the potential of thiol-PEG compounds in advanced biomedical applications (Huynh et al., 2018).

Safety And Hazards

According to the safety data sheet, Thiol-PEG6-Alcohol has been classified as having acute toxicity when ingested .

Future Directions

While specific future directions for Thiol-PEG6-Alcohol are not mentioned in the retrieved papers, the use of thiol-containing drugs in general is a topic of ongoing research. These drugs can reduce radicals and other toxic electrophiles, restore cellular thiol pools, and form stable complexes with heavy metals such as lead, arsenic, and copper . This suggests potential future directions in the development of new treatments using thiol-containing compounds like Thiol-PEG6-Alcohol.

properties

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHVCADZZSNWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60773021
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG6-Alcohol

CAS RN

194425-46-2
Record name 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60773021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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